N-(3,4-Dimethylphenyl)-3-nitropyridin-2-amine
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Overview
Description
N-(3,4-Dimethylphenyl)-3-nitropyridin-2-amine is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group attached to a pyridine ring and a dimethylphenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethylphenyl)-3-nitropyridin-2-amine typically involves the reaction of 3,4-dimethylaniline with 3-nitropyridine-2-amine under specific conditions. One common method includes:
Starting Materials: 3,4-dimethylaniline and 3-nitropyridine-2-amine.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as toluene or ethanol, and a catalyst like palladium on carbon (Pd/C) to facilitate the coupling reaction.
Procedure: The mixture is heated under reflux conditions for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and higher yields.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethylphenyl)-3-nitropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Major Products Formed
Reduction: Formation of N-(3,4-Dimethylphenyl)-3-aminopyridin-2-amine.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N-(3,4-Dimethylphenyl)-3-nitropyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3,4-Dimethylphenyl)-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-Dimethylphenyl)-3-nitropyridin-2-amine
- N-(3,5-Dimethylphenyl)-3-nitropyridin-2-amine
- N-(3,4-Dimethylphenyl)-2-nitropyridin-3-amine
Uniqueness
N-(3,4-Dimethylphenyl)-3-nitropyridin-2-amine is unique due to the specific positioning of the nitro and dimethylphenyl groups, which can influence its reactivity and biological activity
Properties
CAS No. |
61963-66-4 |
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Molecular Formula |
C13H13N3O2 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-3-nitropyridin-2-amine |
InChI |
InChI=1S/C13H13N3O2/c1-9-5-6-11(8-10(9)2)15-13-12(16(17)18)4-3-7-14-13/h3-8H,1-2H3,(H,14,15) |
InChI Key |
OQHPMDYRQCCEIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C(C=CC=N2)[N+](=O)[O-])C |
Origin of Product |
United States |
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